molecular formula C21H21ClN2OS2 B11632502 1-[(4-Chloro-2-methylphenyl)azamethylene]-8-ethoxy-4,4-dimethyl-4,5-dihydro-1, 2-dithioleno[5,4-c]quinoline

1-[(4-Chloro-2-methylphenyl)azamethylene]-8-ethoxy-4,4-dimethyl-4,5-dihydro-1, 2-dithioleno[5,4-c]quinoline

Cat. No.: B11632502
M. Wt: 417.0 g/mol
InChI Key: XRTZOICOIQEGIO-UHFFFAOYSA-N
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Description

1-[(4-Chloro-2-methylphenyl)azamethylene]-8-ethoxy-4,4-dimethyl-4,5-dihydro-1,2-dithioleno[5,4-c]quinoline is a complex organic compound with a unique structure that includes a quinoline core, a dithiolene moiety, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chloro-2-methylphenyl)azamethylene]-8-ethoxy-4,4-dimethyl-4,5-dihydro-1,2-dithioleno[5,4-c]quinoline typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the quinoline core: This can be achieved through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the dithiolene moiety: This step involves the reaction of the quinoline derivative with a dithiolene precursor under specific conditions to form the desired dithiolene-quinoline structure.

    Substitution reactions: The final steps involve introducing the chloro, methyl, ethoxy, and other substituents through various substitution reactions, often using reagents like chlorinating agents, alkylating agents, and others.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chloro-2-methylphenyl)azamethylene]-8-ethoxy-4,4-dimethyl-4,5-dihydro-1,2-dithioleno[5,4-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Chlorinating agents like thionyl chloride, alkylating agents like methyl iodide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxide derivatives, while reduction may yield various reduced forms of the compound.

Scientific Research Applications

1-[(4-Chloro-2-methylphenyl)azamethylene]-8-ethoxy-4,4-dimethyl-4,5-dihydro-1,2-dithioleno[5,4-c]quinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and delivery.

    Industry: Used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-[(4-Chloro-2-methylphenyl)azamethylene]-8-ethoxy-4,4-dimethyl-4,5-dihydro-1,2-dithioleno[5,4-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in various biological processes.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting cellular pathways: Influencing signaling pathways and gene expression to exert its effects.

Comparison with Similar Compounds

1-[(4-Chloro-2-methylphenyl)azamethylene]-8-ethoxy-4,4-dimethyl-4,5-dihydro-1,2-dithioleno[5,4-c]quinoline can be compared with other similar compounds, such as:

    Quinoline derivatives: Compounds with a quinoline core but different substituents.

    Dithiolene complexes: Compounds with a dithiolene moiety but different core structures.

    Azamethylene derivatives: Compounds with an azamethylene group but different core structures.

Properties

Molecular Formula

C21H21ClN2OS2

Molecular Weight

417.0 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-8-ethoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C21H21ClN2OS2/c1-5-25-14-7-9-17-15(11-14)18-19(21(3,4)24-17)26-27-20(18)23-16-8-6-13(22)10-12(16)2/h6-11,24H,5H2,1-4H3

InChI Key

XRTZOICOIQEGIO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(C3=C2C(=NC4=C(C=C(C=C4)Cl)C)SS3)(C)C

Origin of Product

United States

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